molecular formula C16H8ClN3O3S2 B2669217 N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 391867-36-0

N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2669217
CAS No.: 391867-36-0
M. Wt: 389.83
InChI Key: CJVZZMQSVKVLEV-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide (CAS 391867-36-0) is a synthetic small molecule featuring a benzothiazole core linked to a nitro-benzothiophene via a carboxamide bridge. This specific molecular architecture, incorporating two privileged heterocyclic scaffolds, makes it a compound of significant interest in experimental drug design and agrochemical research . The benzothiazole moiety is a versatile structural component in pharmaceutical chemistry, known for conferring a wide spectrum of pharmacological activities. Derivatives of benzothiazole have been extensively studied and shown to exhibit anticancer, anti-inflammatory, analgesic, antimicrobial, and antitumor properties . The presence of the 4-chloro substituent on the benzothiazole ring is a common modification that can be critical for optimizing binding affinity and biological potency . Concurrently, the benzothiophene scaffold is also prevalent in medicinal chemistry, found in several active compounds and dyes . The 5-nitro group on the benzothiophene ring is a strong electron-withdrawing substituent that can significantly influence the molecule's electronic properties and its interaction with biological targets. This compound is supplied with a guaranteed purity of 95% or higher, ensuring consistency and reliability for research applications . It is intended for research use only and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClN3O3S2/c17-10-2-1-3-12-14(10)18-16(25-12)19-15(21)13-7-8-6-9(20(22)23)4-5-11(8)24-13/h1-7H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVZZMQSVKVLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole and benzothiophene intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the quality of the product .

Chemical Reactions Analysis

N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Data Table: Comparative Overview of Key Compounds

Compound Name Core Structure Substituents Biological Activities Synthesis Method Crystallographic Data
Target Compound Benzothiazole 5-nitro-1-benzothiophene-2-carboxamide Not reported EDCl/HATU coupling (inferred) Not available
N-(4-Chloro...acetamide monohydrate Benzothiazole 2-(3-methylphenyl)acetamide Anticancer, antibacterial EDCl, ethanol recrystallization Dihedral angle 79.3°, H-bonds
Compound 85 Thiazole Cyclopropane-carboxamide, benzodioxol Not reported HATU/DIPEA, HPLC purification Not available
Patent Example 1 Benzothiazole-thiazole Tetrahydroquinoline, carboxylic acid Pharmacological data in patents Not specified Not available

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by various studies and data.

Chemical Structure

The compound features a benzothiazole moiety, which is known for its diverse biological properties. The presence of a nitro group and a carboxamide functional group further enhances its potential as a therapeutic agent.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. A study reported that derivatives of benzothiazole exhibited significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 10.7 to 21.4 μmol/mL against several pathogens, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μmol/mL)MBC (μmol/mL)
Staphylococcus aureus15.030.0
Escherichia coli20.040.0
Candida albicans25.050.0

These results indicate that the compound possesses notable antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research has indicated that benzothiazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. A study highlighted that compounds with similar structures showed effectiveness against various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the inhibition of specific signaling pathways related to cell proliferation and survival.

Case Study: Anticancer Activity
In one case study, this compound was tested against MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 18 μM, indicating significant cytotoxicity compared to control groups. The study suggested that the compound's ability to disrupt microtubule dynamics may be a contributing factor to its anticancer effects.

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis: In cancer cells, it may activate apoptotic pathways leading to cell death.
  • Oxidative Stress Induction: The nitro group can generate reactive oxygen species (ROS), contributing to cellular damage in pathogens and cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide and structurally related compounds?

  • Methodological Answer : Acylation of 2-amino-benzothiazole derivatives with chloroacetyl chloride in dioxane/triethylamine at 20–25°C is a common approach for analogous compounds . For nitro-substituted benzothiophene precursors, nitration reactions under controlled conditions (e.g., HNO₃/H₂SO₄) are critical to avoid over-oxidation. Post-synthetic purification via recrystallization (ethanol/DMF mixtures) or flash chromatography (ethyl acetate/hexane) is recommended to isolate the target compound .

Q. How can spectroscopic techniques (NMR, IR) validate the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Confirm the presence of aromatic protons (δ 7.2–8.5 ppm) and nitro group deshielding effects.
  • ¹³C NMR : Identify carbonyl carbons (amide C=O at ~165–170 ppm) and benzothiazole/benzothiophene carbons .
  • IR : Stretching vibrations for C=O (~1680 cm⁻¹), NO₂ (~1520/1350 cm⁻¹), and C-Cl (~750 cm⁻¹) .

Q. What crystallographic tools are suitable for resolving structural ambiguities in benzothiazole-carboxamide derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL software is widely employed for small-molecule refinement. For example, N-(4-chloro-2-nitrophenyl)-5-methyl-isoxazole-4-carboxamide was resolved via SHELXL-97, highlighting the importance of high-resolution data for accurate bond-length/angle analysis .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., nitro, chloro) influence the compound’s reactivity in nucleophilic substitution or redox reactions?

  • Methodological Answer : The electron-withdrawing nitro group at position 5 of benzothiophene enhances electrophilicity, facilitating nucleophilic attacks (e.g., SNAr). Chloro substituents on benzothiazole may sterically hinder reactivity but improve thermal stability. DFT calculations (e.g., HOMO-LUMO gaps) can quantify these effects .

Q. What strategies address low yields in multi-step syntheses of benzothiazole-carboxamide hybrids?

  • Methodological Answer :

  • Optimize stoichiometry (e.g., 1.2–1.5 equiv. of chloroacetyl chloride to prevent side reactions) .
  • Use anhydrous solvents (dioxane, DMF) to minimize hydrolysis of intermediates .
  • Monitor reaction progress via TLC or HPLC-MS to isolate intermediates before degradation .

Q. How can in-silico modeling predict the compound’s biological activity (e.g., kinase inhibition)?

  • Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., EGFR kinase) can identify key interactions:

  • The nitro group may form hydrogen bonds with catalytic lysine residues.
  • Benzothiophene’s planar structure may facilitate π-π stacking in hydrophobic pockets .

Q. What analytical challenges arise in characterizing polymorphic forms of this compound?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) and Powder XRD are essential to distinguish polymorphs. For example, N-(4-methoxyphenyl)-benzothiazole derivatives exhibit distinct melting points and diffraction patterns based on crystal packing .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported bioactivity data for benzothiazole-carboxamide analogs?

  • Methodological Answer :

  • Cross-validate assays (e.g., MTT vs. SRB for cytotoxicity) to rule out protocol-specific artifacts .
  • Control for solvent effects (DMSO concentration ≤0.1% in cell-based assays) .
  • Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) .

Q. Why do crystallographic data sometimes conflict with computational bond-length predictions?

  • Methodological Answer : Environmental factors (e.g., crystal packing forces) can distort bond lengths. For example, C-Cl bonds in 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole were experimentally longer than DFT predictions due to intermolecular Cl···H interactions .

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